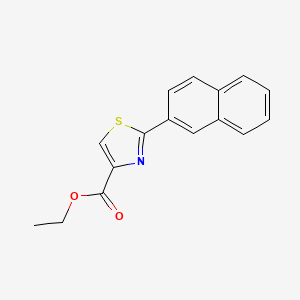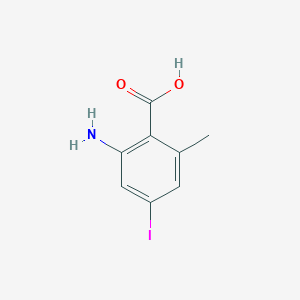
2,3-Dibromo-4-(bromomethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-4-(bromomethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C₆H₄Br₃N . This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-(bromomethyl)pyridine typically involves the bromination of 4-(bromomethyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high quality of the final product .
化学反応の分析
Types of Reactions: 2,3-Dibromo-4-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
科学的研究の応用
Chemistry: 2,3-Dibromo-4-(bromomethyl)pyridine is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various pyridine derivatives through substitution and coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of functional materials .
作用機序
The mechanism of action of 2,3-Dibromo-4-(bromomethyl)pyridine involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which enhances the electrophilicity of the pyridine ring .
類似化合物との比較
- 2,6-Dibromopyridine
- 4-(Bromomethyl)pyridine
- 2,6-Dibromo-4-(bromomethyl)pyridine
Comparison: 2,3-Dibromo-4-(bromomethyl)pyridine is unique due to the specific positioning of the bromine atoms on the pyridine ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to 2,6-dibromopyridine, the 2,3-dibromo derivative has different electronic properties and steric effects, leading to distinct reaction pathways and products .
特性
分子式 |
C6H4Br3N |
|---|---|
分子量 |
329.81 g/mol |
IUPAC名 |
2,3-dibromo-4-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 |
InChIキー |
VZKSPJNUYXZQAN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1CBr)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)

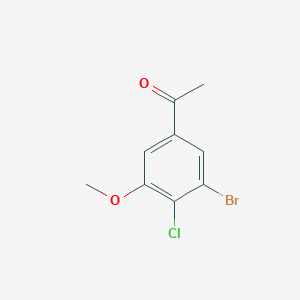


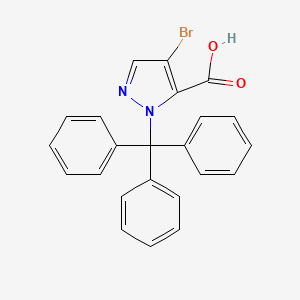
![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)
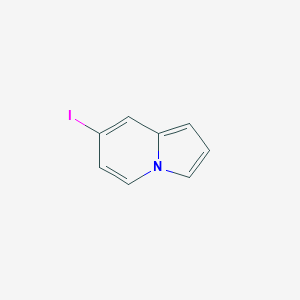
![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)
